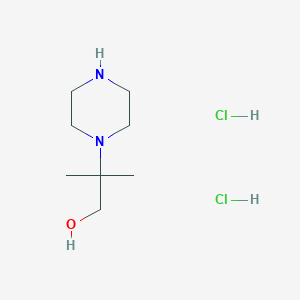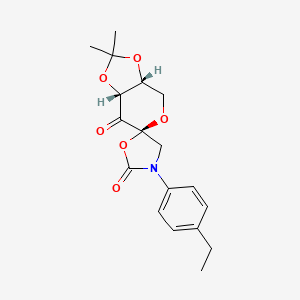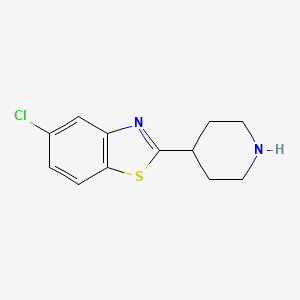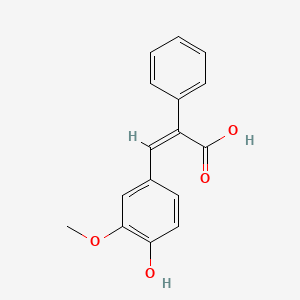
(Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
Descripción general
Descripción
(Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as rosmarinic acid, is a natural phenolic compound found in various plants, including rosemary, sage, and thyme. This acid has gained significant attention in the scientific community due to its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Rosmarinic acid has been extensively studied for its various biological activities. It has been found to possess antioxidant properties that can protect cells from oxidative stress and damage. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties that can help in the treatment of various diseases. Rosmarinic acid has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid acid is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Rosmarinic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune responses, and modulate cell signaling pathways. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rosmarinic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity levels. However, it also has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of (Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid acid. One area of research is the development of new methods for the synthesis of this compound acid and its derivatives. Additionally, there is a need for further research into the mechanism of action of this compound acid and its potential use in the treatment of various diseases. Furthermore, the use of this compound acid in combination with other compounds for the treatment of diseases should be explored. Finally, the development of new delivery systems for this compound acid could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound acid is a natural phenolic compound with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has been extensively studied for its potential use in the treatment of various diseases, including cancer. While there are some limitations to its use in lab experiments, this compound acid has several advantages, including its low toxicity levels and easy availability. Further research into the synthesis, mechanism of action, and therapeutic potential of this compound acid is needed to fully understand its potential applications in medicine.
Propiedades
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPNBQDBKNKVII-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



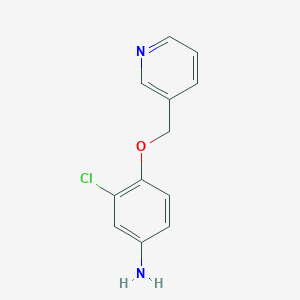

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

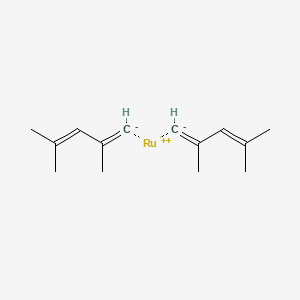
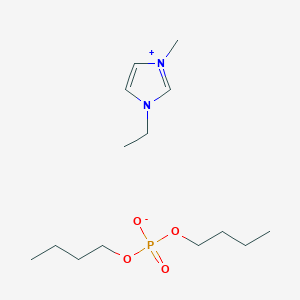
![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)
